molecular formula C25H20FNO6 B2658244 N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)-3,4,5-trimethoxybenzamide CAS No. 921556-18-5

N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)-3,4,5-trimethoxybenzamide

Cat. No.: B2658244
CAS No.: 921556-18-5
M. Wt: 449.434
InChI Key: QQDJPUMBLPLGFC-UHFFFAOYSA-N
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Description

N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)-3,4,5-trimethoxybenzamide is a useful research compound. Its molecular formula is C25H20FNO6 and its molecular weight is 449.434. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

Compounds containing fluorine atoms, including fluorobenzamides, have shown promising antimicrobial activity. A study demonstrated that the presence of a fluorine atom in benzamides enhances their antimicrobial effectiveness against various bacterial and fungal strains. This suggests that N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)-3,4,5-trimethoxybenzamide could potentially be explored for its antimicrobial properties, leveraging the electron-withdrawing nature of fluorine to increase potency (Desai, Rajpara, & Joshi, 2013).

Anticancer Applications

Research into fluorinated coumarin–pyrimidine hybrids under microwave irradiation has yielded compounds with significant cytotoxicity against human cancer cell lines. The synthesis of such compounds, which might include structures analogous to this compound, has resulted in potential anticancer agents. These findings highlight the compound's relevance in developing treatments targeting cancer cells through novel mechanisms, such as DNA cleavage (Hosamani, Reddy, & Devarajegowda, 2015).

Receptor Antagonist Activities

The study of receptor mechanisms, particularly in the context of binge eating and compulsive behaviors, has involved compounds structurally related to this compound. These compounds, acting as selective receptor antagonists, could provide insights into novel therapeutic strategies for eating disorders and other conditions driven by compulsive consumption. This underscores the potential of such benzamides in neuropsychopharmacology (Piccoli et al., 2012).

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-4-oxochromen-6-yl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FNO6/c1-30-22-10-15(11-23(31-2)24(22)32-3)25(29)27-17-8-9-20-18(12-17)19(28)13-21(33-20)14-4-6-16(26)7-5-14/h4-13H,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQDJPUMBLPLGFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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